molecular formula C9H10BrN3 B11803037 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B11803037
M. Wt: 240.10 g/mol
InChI Key: VKACUXHVFASHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a bromine atom at the 5th position and a propyl group at the 1st position of the benzo[d][1,2,3]triazole ring. Benzo[d][1,2,3]triazoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-propyl-1H-benzo[d][1,2,3]triazole.

    Bromination: The bromination of 1-propyl-1H-benzo[d][1,2,3]triazole is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
  • 5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole
  • 5-Bromo-1-butyl-1H-benzo[d][1,2,3]triazole

Comparison and Uniqueness

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, the propyl group at the 1st position provides a balance between hydrophobicity and steric effects, making it suitable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-1-propylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-2-5-13-9-4-3-7(10)6-8(9)11-12-13/h3-4,6H,2,5H2,1H3

InChI Key

VKACUXHVFASHNB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.